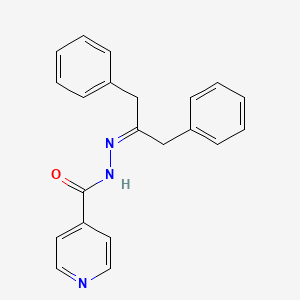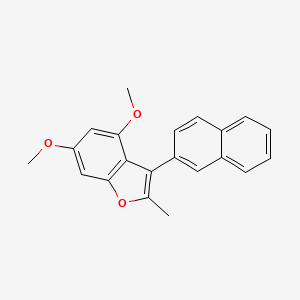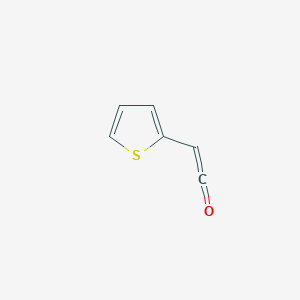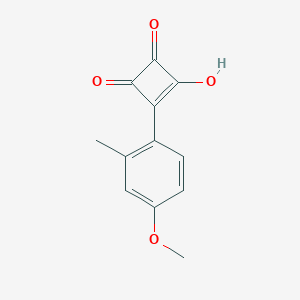
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique cyclobutene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylphenylacetic acid with a suitable cyclizing agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different cyclobutane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-oxo-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione.
Reduction: Formation of 3-hydroxy-4-(4-methoxy-2-methylphenyl)cyclobutane-1,2-dione.
Substitution: Formation of 3-hydroxy-4-(4-substituted-2-methylphenyl)cyclobut-3-ene-1,2-dione.
Applications De Recherche Scientifique
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methylphenyl groups but lacks the cyclobutene ring.
3-Hydroxy-4-methoxyphenylacetic acid: Similar in structure but with an acetic acid moiety instead of the cyclobutene ring.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a hydroxy and methylphenyl group but differs in the overall structure.
Uniqueness
3-Hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of cyclobutene derivatives .
Propriétés
Numéro CAS |
921761-97-9 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
3-hydroxy-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-6-5-7(16-2)3-4-8(6)9-10(13)12(15)11(9)14/h3-5,13H,1-2H3 |
Clé InChI |
QIRTZENDBKIBIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2=C(C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


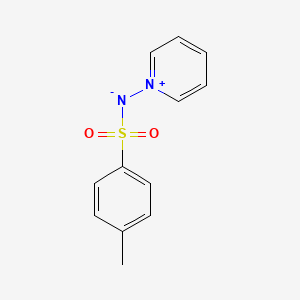
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)
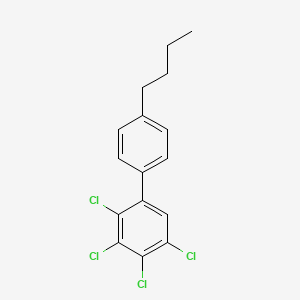
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
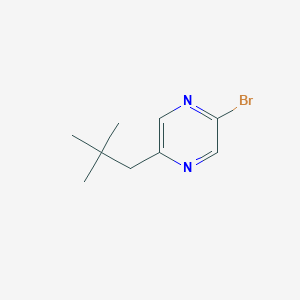
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
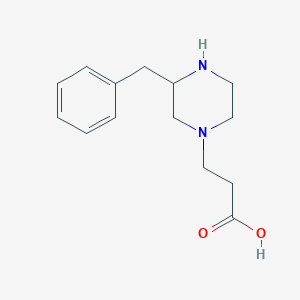
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)
![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
